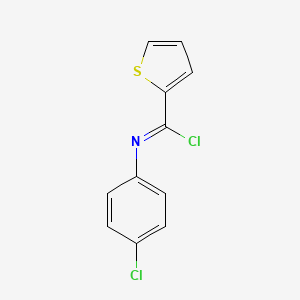
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic residues, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the 4-chlorophenyl and carboximidoyl chloride groups, making it less reactive in certain substitution reactions.
N-(4-Chlorophenyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of the carboximidoyl chloride, leading to different reactivity and applications.
2-Thiophenecarboximidoyl chloride:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
652148-53-3 |
|---|---|
Formule moléculaire |
C11H7Cl2NS |
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)thiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
Clé InChI |
HYIMBBFKTRHPDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
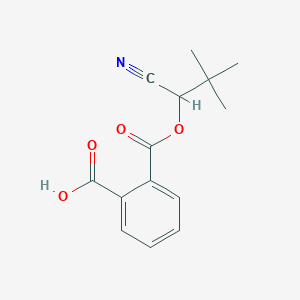
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
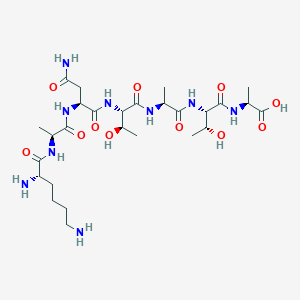
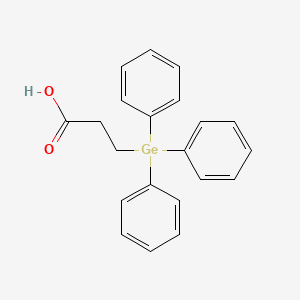

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
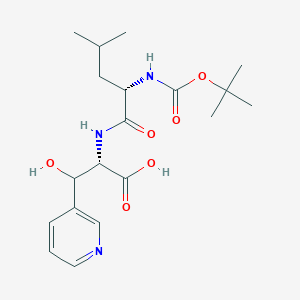

![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
